Boc-NH-PEG4

Beschreibung

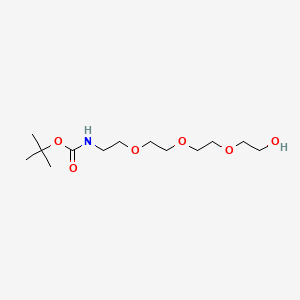

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKDQIAPTPFIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450208 |

Source

|

| Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106984-09-2 |

Source

|

| Record name | 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG4-Acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG4-acid, a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and its pivotal role in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use are also provided to facilitate its practical application in a research setting.

Core Structure and Properties of this compound-Acid

This compound-acid is a versatile chemical tool characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique arrangement allows for a controlled and sequential conjugation strategy, making it a valuable asset in multi-step organic synthesis.[1][2]

The Boc-protected amine offers a stable, temporary shield for the amine group.[1] This protecting group is robust under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[1][3] This orthogonality is a cornerstone of its utility in complex bioconjugate synthesis.

The PEG4 spacer is a hydrophilic chain of four repeating ethylene (B1197577) glycol units. This component enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is particularly beneficial for poorly soluble drugs.[4][5] The PEG linker can also reduce steric hindrance and potentially lower the immunogenicity of the final bioconjugate.[1][6]

The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][7]

Physicochemical and Quantitative Data

The key properties of a common variant of this compound-acid are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₁NO₈ | [5][8] |

| Molecular Weight | 365.42 g/mol | [5][8] |

| CAS Number | 756525-91-4 | [5][8] |

| Appearance | Colorless to light yellow liquid or waxy solid | [1][2] |

| Purity | Typically ≥95% | [2][9] |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) and has some aqueous solubility. | [1] |

| Storage Conditions | -20°C for long-term storage. | [2] |

Applications in Drug Development

The unique trifunctional structure of this compound-acid makes it a highly sought-after linker in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[6] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[6] this compound-acid serves as an effective linker in ADC construction.[10][11] The carboxylic acid can be used to attach the linker to the antibody, and after deprotection of the Boc group, the newly exposed amine can be conjugated to the cytotoxic payload.[1][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[12] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[12] The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] this compound-acid is a valuable building block for PROTAC synthesis due to its defined length, flexibility, and the synthetic handles it provides for the sequential attachment of the two ligands.[10][12]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound-acid. These should be considered as general guidelines and may require optimization for specific applications.

Activation of Carboxylic Acid with EDC/NHS

This protocol describes the formation of an amine-reactive NHS ester from the terminal carboxylic acid of this compound-acid.

Materials:

-

This compound-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

For aqueous reactions: Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound-acid, EDC, and NHS in anhydrous DMF or DMSO. For aqueous reactions, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[7]

-

Activation Reaction:

-

In an organic solvent: Dissolve this compound-acid (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[7] Stir the mixture at room temperature for 15-30 minutes.[7]

-

In an aqueous buffer: In a microcentrifuge tube, combine the this compound-acid solution with EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:Sulfo-NHS).[7] Incubate at room temperature for 15 minutes.[7]

-

-

Usage: The resulting activated this compound-NHS ester solution should be used immediately for the subsequent amine coupling reaction.[6]

N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask.[3]

-

Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution. A common final concentration of TFA is 20-50% (v/v) in DCM.[3][4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][13]

-

Monitoring: Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][14]

-

Work-up: Once the reaction is complete, the solvent and excess TFA can be removed in vacuo. The resulting amine is typically obtained as a trifluoroacetate (B77799) salt.[3][15]

Two-Step Antibody-Drug Conjugation Workflow

This protocol provides a general workflow for conjugating a small molecule drug to an antibody using this compound-acid.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Activated this compound-NHS ester (from protocol 3.1)

-

Small molecule drug with a reactive group for the deprotected amine

-

Deprotection solution (e.g., 20-50% TFA in DCM)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

-

Linker Conjugation to Antibody:

-

Purification: Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography to remove excess linker and byproducts.[1]

-

Boc Deprotection:

-

Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[4]

-

Monitor the reaction to ensure complete deprotection without damaging the antibody.[4]

-

Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen followed by purification.[1]

-

-

Drug Conjugation:

-

Conjugate the small molecule drug to the deprotected amine on the linker-antibody conjugate. The specific chemistry will depend on the reactive group on the drug.

-

-

Final Purification: Purify the final ADC using size-exclusion chromatography to remove any unconjugated drug and other impurities.[1]

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations

Chemical Structure of this compound-Acid

Caption: Chemical structure of this compound-acid.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: A generalized workflow for ADC synthesis using this compound-acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-NH-PEG4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Boc-NH-PEG4, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the core characteristics of this reagent is paramount for its effective application in research and development.

Core Chemical Properties

This compound is an amphiphilic molecule characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal functional group. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions.[1][2][3] The hydrophilic PEG4 spacer enhances aqueous solubility, a critical feature for biological applications.[4] The terminal functional group can vary, providing versatile conjugation chemistries. This guide will focus on derivatives with terminal carboxylic acid, amine, and hydroxyl moieties.

Quantitative Data Summary

The following table summarizes the key quantitative data for common this compound derivatives for easy comparison.

| Property | This compound-COOH | This compound-NH2 | This compound-OH | NH-bis(PEG4-C2-NH-Boc) |

| CAS Number | 756525-91-4[1] | 811442-84-9[2] | 106984-09-2[3] | 2182601-75-6[5] |

| Molecular Formula | C16H31NO8[1] | C15H32N2O5[2] | C13H27NO6[3] | C30H61N3O12[5] |

| Molecular Weight | 365.4 g/mol [1] | 336.4 g/mol [2] | 293.4 g/mol [3] | 655.82 g/mol [5] |

| Purity | ≥95%[1] | ≥95%[2] | ≥95%[3] | ≥97%[5] |

| Appearance | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |

| Solubility | Good solubility in aqueous media and organic solvents like DMSO and DMF.[4][6] | Data not consistently available | Data not consistently available | Data not consistently available |

| Storage Temperature | -20°C to -5°C[1][7] | -5°C[2] | -5°C[3] | 4°C[5] |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the PEG chain. The Boc group is notoriously sensitive to acidic conditions, which leads to its removal and the formation of a free amine.[7] The polyethylene (B3416737) glycol chain itself is generally stable under physiological conditions.[8] However, like other polyethers, it can be susceptible to oxidative degradation.

This compound Degradation Pathway

Caption: Primary degradation pathway of this compound under acidic conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound Derivatives

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.

1. Materials and Reagents:

-

This compound derivative of interest

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate modifier for mass spectrometry)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

UV lamp (e.g., 254 nm)

-

RP-HPLC-MS system

2. Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, dilute the stock solution to a final concentration of approximately 1 mg/mL.

-

Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under recommended conditions (e.g., -20°C, protected from light).

3. Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at room temperature for 24 hours.[9]

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 24 hours.[9]

-

Oxidative Degradation: Add 3% H2O2 to the sample solution. Incubate at room temperature for 24 hours.[9]

-

Thermal Degradation: Heat the solid compound at 60°C for 48 hours.[9]

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.[9]

4. Analysis:

-

Following the incubation period, neutralize the acidic and basic samples.

-

Analyze all stressed samples and the control sample by RP-HPLC-MS.

-

Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the elution profile using a UV detector and identify the masses of the parent compound and any degradation products by mass spectrometry.

5. Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

-

Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow for Stability Assessment

Caption: General workflow for assessing the stability of this compound derivatives.

Conclusion

This compound is a versatile linker with a well-defined set of chemical properties. Its stability is primarily influenced by the acid-labile nature of the Boc protecting group. By understanding these characteristics and employing rigorous stability testing protocols, researchers can effectively utilize this valuable tool in the development of novel therapeutics and research agents.

References

- 1. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 2. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 3. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-NH-PEG4: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of Boc-NH-PEG4 (tert-butyloxycarbonyl-amino-tetraethylene glycol), a heterobifunctional linker pivotal in bioconjugation, proteomics, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A comprehensive understanding of its solubility is critical for its effective application in synthetic chemistry and drug delivery systems.

The solubility of this compound is dictated by the interplay of its distinct structural components: the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and the hydrophilic tetraethylene glycol (PEG4) spacer. The Boc group enhances solubility in lipophilic organic solvents, while the PEG4 chain, with its repeating ether linkages, confers aqueous solubility and miscibility with a range of polar organic solvents. This amphiphilic nature results in a broad, yet nuanced, solubility profile.

Quantitative and Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the available qualitative and semi-quantitative information based on data from suppliers and analogous compounds. Researchers are strongly encouraged to determine the quantitative solubility for their specific applications and solvent systems using the experimental protocol outlined below.

| Solvent Classification | Solvent | Reported Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (for a similar PEG4 linker)[1] | A highly effective solvent for creating concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | Commonly used in peptide synthesis and bioconjugation reactions. | |

| Acetonitrile (ACN) | Soluble | Often used as a mobile phase component in HPLC purification. | |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Slightly Soluble / Soluble with heating | Heating may be required to achieve complete dissolution.[2] | |

| Protic | Water / Aqueous Buffers | Soluble | The PEG4 spacer enhances solubility in aqueous media.[2][3] |

| Methanol | Slightly Soluble | Solubility may be limited compared to other polar solvents. | |

| Ethanol | Soluble | Generally a good solvent for PEG-containing molecules. | |

| Nonpolar | Toluene | Less Soluble | Heating may improve solubility. |

| Ethyl Acetate | Slightly Soluble | Limited solubility is expected due to the polar PEG chain. | |

| Diethyl Ether | Not Soluble | Generally considered a non-solvent for PEG derivatives. | |

| Hexanes | Sparingly Soluble | The non-polar nature of hexanes is not conducive to solvating the polar PEG chain. |

Note: "Soluble" indicates that the compound is generally soluble, though the exact concentration is not specified in the available literature. "Slightly Soluble" or "Less Soluble" suggests limited solubility. Data for some solvents is inferred from structurally similar molecules, such as Boc-NH-PEG6-amine and Boc-Aminooxy-PEG4-NH2.

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent to achieve a saturated solution.

Objective: To determine the quantitative saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a concentrated stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze these standards using HPLC to generate a calibration curve that plots detector response against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Analysis and Calculation:

-

Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Visualizing Experimental and Logical Workflows

To aid researchers in the practical application and assessment of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows.

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively functionalize complex biomolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on a sophisticated chemical toolkit. A central element of this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group emerging as a cornerstone for amine protection, particularly when used with polyethylene (B3416737) glycol (PEG) linkers.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the design and execution of novel therapeutics.

The Chemistry and Strategic Importance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis.[1] Its fundamental role is to temporarily render a primary or secondary amine unreactive, thereby preventing its involvement in unintended side reactions during a multi-step synthetic process.[1][2] The popularity of the Boc group is rooted in its stability across a broad spectrum of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1][3] This selective lability is the key to its strategic importance in the construction of complex biomolecules.[1]

When incorporated into PEG linkers, the Boc group facilitates a modular and sequential approach to conjugation.[4] For instance, a heterobifunctional PEG linker can possess a Boc-protected amine at one terminus and a different reactive moiety (e.g., NHS ester, maleimide) at the other.[5] This architecture allows for the controlled conjugation of one molecule to the non-protected end, followed by the removal of the Boc group to expose the amine for a second, specific conjugation reaction.[1][4] This level of control is critical for producing homogeneous and effective targeted therapies like ADCs.[2]

The deprotection of the Boc group is most commonly achieved using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice.[2] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid readily decarboxylates to yield the free amine.[1][6]

Quantitative Data on Boc-Protected PEG Linkers

The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for successful bioconjugation. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Reagent | Base | Solvent | Temperature | Time | Typical Yield |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 2-12 hours | >90% |

Table 2: Common Conditions for Boc Deprotection of PEG Linkers

| Reagent | Concentration | Solvent | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 30-120 min | Most common and effective reagent. Volatile and can be removed under reduced pressure.[2][7] |

| Hydrogen Chloride (HCl) | 4 M | Dioxane | Room Temperature | 1-4 hours | Milder than TFA, can be more selective.[4] |

| Oxalyl Chloride/Methanol | N/A | Methanol | Room Temperature | N/A | Mild conditions, effective for various substrates.[4] |

Table 3: Stability of Boc-Protected PEG Linkers under Various Conditions

| Condition | Stability | Notes |

| Basic (e.g., 20% Piperidine in DMF) | Highly Stable | Orthogonal to Fmoc deprotection conditions.[3][8] |

| Nucleophilic (e.g., thiols, amines) | Stable | Compatible with many conjugation chemistries.[8] |

| Reductive (e.g., H₂/Pd) | Stable | |

| Oxidative (e.g., mCPBA) | Stable | The PEG backbone may be susceptible to oxidation under harsh conditions.[8] |

| Acidic (prolonged exposure) | Labile | Prolonged exposure to strong acids can lead to ether bond cleavage in the PEG chain.[8] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.[4]

-

Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[4]

-

Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[4]

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[4]

-

The product can be further purified by column chromatography if necessary and characterized by NMR and mass spectrometry.[1]

Protocol 2: Boc Deprotection of a PEG-Conjugate

Objective: To remove the Boc protecting group from a PEG-conjugate to expose the primary amine.

Materials:

-

Boc-protected PEG-conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene (B28343) (for azeotropic removal of TFA)

-

Glass vial or round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator or nitrogen stream

Procedure:

-

Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[10]

-

Add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[10]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[10]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[10]

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times. The resulting product is the TFA salt of the deprotected amine.[7]

Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein

Objective: To conjugate the NHS ester terminus of a Boc-protected PEG linker to a primary amine on a protein.

Materials:

-

Boc-PEG-NHS ester

-

Protein of interest

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction tubes

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10]

-

Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[10]

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[10]

-

Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.[11]

Mandatory Visualizations

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Caption: Workflow for Boc protection of an amino-PEG linker.

Caption: Sequential bioconjugation using a Boc-protected PEG linker.

Conclusion

The Boc protecting group, when integrated with the advantageous properties of PEG linkers such as enhanced solubility and improved pharmacokinetics, provides a powerful and versatile tool for the synthesis of advanced therapeutics.[2][12] A thorough understanding of its function, the quantitative aspects of its application and removal, and the established experimental protocols are essential for researchers and scientists in the field of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to play a pivotal role in the creation of next-generation bioconjugates.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

An In-depth Technical Guide to Boc-NH-PEG4 Derivatives and Their Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG4 derivatives, a versatile class of heterobifunctional linkers integral to the advancement of bioconjugation and drug development. We will delve into their core structure, the diverse functional groups they can possess, and their applications in creating sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data for key derivatives, and visualizations to elucidate complex biological pathways and experimental workflows.

Core Concepts: The Structure and Utility of this compound Linkers

At its core, a this compound derivative is a chemical linker characterized by three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine: This protecting group provides a stable amine functionality that can be selectively removed under acidic conditions, enabling a sequential and controlled conjugation strategy.[1] The stability of the Boc group to basic and nucleophilic conditions makes it orthogonal to other protecting groups like Fmoc.

-

A tetraethylene glycol (PEG4) spacer: This discrete PEG chain is central to the linker's utility. It imparts hydrophilicity to the resulting bioconjugate, which can counteract the hydrophobicity of many cytotoxic payloads or small molecule ligands.[1] This increased water solubility helps to prevent aggregation, a common challenge in bioconjugate development.[2] The defined length and flexibility of the PEG4 spacer allow for precise control over the distance between the conjugated molecules, which is critical for applications like PROTACs where it influences the formation of a productive ternary complex.[1][3]

-

A terminal functional group: This reactive handle dictates the linker's conjugation chemistry. A variety of functional groups can be incorporated, allowing for a wide range of coupling strategies.

The strategic combination of these elements makes this compound derivatives powerful tools for covalently linking a biomolecule (like an antibody) to a small molecule (like a drug or a protein-of-interest ligand).

Physicochemical Properties of Common this compound Derivatives

The selection of a specific this compound derivative is guided by its physicochemical properties and the desired conjugation strategy. The following table summarizes key quantitative data for several common derivatives.

| Derivative | Functional Group | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity | Storage Conditions |

| This compound-OH | Hydroxyl (-OH) | C₁₃H₂₇NO₆ | 293.4 | 106984-09-2 | Colorless to light yellow liquid | ≥95% | -5°C, dry, avoid sunlight[4] |

| This compound-COOH | Carboxylic Acid (-COOH) | C₁₆H₃₁NO₈ | 365.4 | 756525-91-4 | - | ≥95% | -5°C, dry, avoid sunlight[5] |

| This compound-CH₂COOH | Carboxylic Acid (-CH₂COOH) | C₁₅H₂₉NO₈ | 351.39 | 876345-13-0 | Liquid | - | -20°C[6] |

| This compound-NH₂ | Amine (-NH₂) | C₁₅H₃₂N₂O₆ | 336.4 | 811442-84-9 | Colorless to light yellow clear liquid | >90% | -5°C, dry, avoid sunlight[7] |

| This compound-NHS ester | N-Hydroxysuccinimide ester | C₂₀H₃₄N₂O₁₀ | 462.5 | 859230-20-9 | Colorless viscous liquid | ≥95% | -18°C, avoid light[8][9] |

| N-Boc-N-bis(PEG4-NHS ester) | N-Hydroxysuccinimide ester (branched) | C₃₅H₅₇N₃O₁₈ | 807.9 | 2093153-08-1 | - | >90% | - |

| Mal-PEG4-NH-Boc | Maleimide | - | - | 2517592-97-9 | - | - | - |

| N-Boc-N-bis(PEG4-azide) | Azide (B81097) (-N₃) | C₂₅H₄₉N₇O₁₀ | 607.7 | - | Colorless to light yellow oil/liquid | >95% | -20°C[10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of various this compound derivatives. These are intended as general guidelines and may require optimization for specific molecules and applications.

Synthesis of this compound Derivatives

3.1.1. Synthesis of N-Boc-N-bis(PEG4-azide) from N-Boc-N-bis(PEG4-OH)

This protocol outlines a two-step process for converting the hydroxyl groups of N-Boc-N-bis(PEG4-OH) to azides.[11]

Step 1: Tosylation

-

Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

-

Add triethylamine (B128534) (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add tosyl chloride (4 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Azidation

-

Dissolve the ditosylated intermediate (1 equivalent) from Step 1 in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3 equivalents).

-

Heat the reaction mixture to 50°C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove excess sodium azide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash three times with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-N-bis(PEG4-azide).[11]

Bioconjugation Protocols

3.2.1. Amide Bond Formation using this compound-COOH

This protocol describes the coupling of a carboxylic acid-terminated PEG linker to a primary amine.

-

Activation of the Carboxylic Acid:

-

Dissolve this compound-COOH (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 equivalents), and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Conjugation to the Amine:

-

In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution.

-

Slowly add the activated this compound-NHS ester solution to the amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Monitor the reaction for completion using LC-MS.

-

Purify the conjugate using an appropriate chromatographic technique (e.g., HPLC).

-

3.2.2. Maleimide-Thiol Conjugation using Mal-PEG4-NH-Boc

This protocol details the reaction of a maleimide-functionalized PEG linker with a thiol-containing molecule, such as a protein with cysteine residues.[12]

-

Preparation:

-

Dissolve the thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If the thiol is a cysteine residue in a protein, ensure any disulfide bonds are reduced using a non-thiol reducing agent like TCEP.

-

Dissolve Mal-PEG4-NH-Boc in an organic co-solvent like DMSO or DMF.

-

-

Conjugation:

-

Add the Mal-PEG4-NH-Boc solution to the thiol-containing molecule solution. The molar ratio will need to be optimized for the specific application.

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it tightly, and protect it from light.

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

-

-

Purification:

-

Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

-

Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.

-

3.2.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound-Azide

This "click chemistry" protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.[11][13]

-

Reaction Mixture Preparation:

-

In a suitable vial, dissolve the this compound-azide derivative (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in a solvent system such as a mixture of water and a miscible organic solvent (e.g., DMSO or t-butanol).

-

-

Catalyst Solution Preparation:

-

In a separate tube, prepare a fresh stock solution of the copper catalyst. For example, mix an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) with a solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), in a 1:5 molar ratio.

-

-

Reaction Initiation:

-

Add the copper/ligand solution to the reaction mixture to a final copper concentration of 50-100 µM.

-

Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

-

Incubation and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting triazole-linked conjugate using an appropriate method.

-

Boc Deprotection

The removal of the Boc protecting group is a crucial step to unveil the primary amine for subsequent conjugation.

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS. The deprotected product will be more polar than the starting material.

-

-

Work-up:

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.

-

Applications in Drug Development

This compound derivatives are instrumental in the development of targeted therapeutics, particularly ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers are used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The hydrophilicity of the PEG4 spacer can improve the ADC's solubility and reduce aggregation, while the linker's chemistry determines the stability of the conjugate and the mechanism of drug release.[2] The length of the PEG linker can also impact the ADC's efficacy and pharmacokinetic properties.[14][15]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, as its length and flexibility are key to enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][3] PEG linkers are frequently used in PROTAC design to enhance solubility and provide the necessary spacing and conformational freedom for effective ternary complex formation.[16]

Visualizing Workflows and Pathways

Generalized Workflow for Two-Step Bioconjugation

The following diagram illustrates a typical two-step conjugation process using a this compound derivative.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC, highlighting the crucial role of the linker in facilitating the formation of the ternary complex.

Conclusion

This compound derivatives represent a powerful and versatile class of chemical tools for researchers, scientists, and drug development professionals. Their unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive functional group enables the construction of complex and highly functional bioconjugates. A thorough understanding of their physicochemical properties, reaction kinetics, and appropriate handling is essential for their successful application in the development of next-generation therapeutics like ADCs and PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective utilization of these valuable linkers in innovative research and drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 5. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 6. BocNH-PEG4-acid 876345-13-0 [sigmaaldrich.com]

- 7. This compound-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG4 Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-NH-PEG4 linkers, essential tools in modern drug development and bioconjugation. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on a tetraethylene glycol (PEG4) spacer allows for the controlled, stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The PEG4 moiety enhances aqueous solubility, improves pharmacokinetic profiles, and reduces the immunogenicity of the final conjugate.[2][3]

This guide details the chemical principles, experimental protocols, and analytical techniques required to produce and validate high-purity this compound linkers, ensuring the reliability and reproducibility of subsequent conjugation chemistries.

Synthesis of this compound-Linkers: A Stepwise Approach

The synthesis of heterobifunctional this compound linkers typically begins with a commercially available PEG derivative, which is then functionalized in a series of controlled reactions. A common and versatile strategy involves the synthesis of this compound-COOH, a precursor that can be readily converted to other functional groups, such as an N-hydroxysuccinimide (NHS) ester for efficient amine coupling.[3][4]

A representative synthetic pathway starts from amino-PEG4-alcohol, involving the protection of the amine with a Boc group, followed by modification of the terminal hydroxyl group.[2][5]

Experimental Protocol 1: Synthesis of this compound-OH

This protocol details the protection of the primary amine of amino-PEG4-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino-PEG4-alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)[6]

-

Anhydrous Dichloromethane (DCM)[5]

-

5% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve amino-PEG4-alcohol (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.[5]

-

Boc Protection: To the stirring solution, add a solution of (Boc)₂O (1.2 equivalents) in DCM dropwise over 30 minutes.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5] A Kaiser test can also be performed to detect any remaining free primary amine.[6]

-

Work-up:

-

Wash the reaction mixture with a 5% aqueous solution of citric acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-OH.[5]

-

Experimental Protocol 2: Synthesis of this compound-COOH

This protocol describes a two-step process to convert the terminal hydroxyl of this compound-OH into a carboxylic acid via a tosylate intermediate followed by cyanation and hydrolysis.

Materials:

-

This compound-OH (from Protocol 1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine

-

Sodium cyanide (NaCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (e.g., 6M HCl)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Tosylation:

-

Dissolve this compound-OH (1.0 eq) in anhydrous DCM and cool to 0°C.

-

Add pyridine or triethylamine (2.0-3.0 eq), followed by the slow addition of TsCl (1.2-1.5 eq).[2]

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[2]

-

Quench the reaction with cold water, and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield crude this compound-OTs.[5]

-

-

Cyanation:

-

Dissolve the crude this compound-OTs in anhydrous DMF and add NaCN (2.0 eq).[5]

-

Heat the reaction to 60-70°C and stir for 12-18 hours.[5]

-

After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to obtain crude this compound-CH₂CN.[5]

-

-

Hydrolysis:

-

Dissolve the crude nitrile in a mixture of ethanol and water.

-

Add concentrated HCl and reflux the mixture for 4-6 hours.[5]

-

Cool the reaction and adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude this compound-CH₂COOH.[5]

-

Experimental Protocol 3: Synthesis of this compound-NHS Ester

This protocol outlines the activation of the carboxylic acid to an NHS ester, preparing the linker for efficient coupling to primary amines.

Materials:

-

This compound-COOH (from Protocol 2)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF or DMSO

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound-COOH, EDC, and NHS in anhydrous DMF or DMSO.[4]

-

Activation: In a dry reaction vessel, dissolve this compound-COOH (1.0 equivalent) in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[4]

-

Reaction: Stir the mixture at room temperature for 2 hours to overnight.[7] The reaction progress can be monitored by TLC or LC-MS. The resulting solution contains the activated this compound-NHS ester, which can be used directly in subsequent conjugation reactions.

Purification of this compound Linkers

The high polarity of PEGylated compounds makes their purification challenging. Standard normal-phase chromatography is often ineffective, as these compounds may not move from the baseline.[8] Reverse-phase chromatography is the most suitable and widely used technique.

Experimental Protocol 4: Purification by Flash Column Chromatography

This method is effective for removing major impurities and can be optimized with polar solvent systems.

Materials:

-

Crude this compound linker

-

Silica (B1680970) gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

Procedure:

-

TLC Analysis: Develop a suitable mobile phase by testing solvent systems on a TLC plate. A common system is a gradient of methanol in DCM (e.g., 5-10% MeOH in DCM).[9]

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and pack the column.[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.[9]

-

Elution: Begin elution with 100% DCM and gradually increase the polarity by introducing methanol in a stepwise or linear gradient.[9]

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]

Experimental Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for achieving high purity (>95%) of the final linker.

Materials:

-

Crude or partially purified this compound linker

-

HPLC system with a UV detector

-

C18 reverse-phase column (preparative or semi-preparative)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[8]

-

Mobile Phase B: Acetonitrile or Methanol with the same acid additive as Mobile Phase A[8]

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) and filter through a 0.22 µm syringe filter.[8][10]

-

Chromatography:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A / 5% B).

-

Load the sample onto the column.

-

Elute the linker using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20-40 minutes).[10]

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC.

-

Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure. Lyophilization can also be used if the product is in an aqueous solution.

Data Presentation: Physicochemical and Analytical Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound linkers. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound-COOH

| Property | Expected Value | Reference |

| Molecular Formula | C₁₆H₃₁NO₈ | [11][12] |

| Molecular Weight | 365.42 g/mol | [11][12] |

| Purity (Post-HPLC) | ≥95% | [12] |

Table 2: Mass Spectrometry Data for this compound-COOH

| Ion | Expected m/z | Analysis Mode | Reference |

| [M+H]⁺ | 366.21 | Positive ESI | [11] |

| [M+Na]⁺ | 388.19 | Positive ESI | [11] |

| [M-H]⁻ | 364.20 | Negative ESI | [11] |

Key Fragmentation Pattern: A characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is expected in MS/MS analysis.[11]

Table 3: Comparative ¹H NMR Data for Boc-Protected PEG Linkers (400 MHz, CDCl₃)

| Assignment | This compound-COOH (Predicted) | Chemical Shift (δ) ppm | Reference |

| -C(CH₃)₃ (Boc) | s, 9H | ~1.44 | [5] |

| -NH- (Carbamate) | br s, 1H | ~5.1 | [5] |

| -CH₂-NH- | m, 2H | ~3.3-3.4 | [5] |

| PEG Backbone (-O-CH₂-CH₂-O-) | s, 16H | ~3.64 | [5] |

| -CH₂-COOH | t, 2H | ~3.75 | [13] |

| -CH₂-CH₂-COOH | t, 2H | ~2.62 |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from technical datasheets and may vary based on solvent and instrument conditions.[5]

Table 4: Comparative ¹³C NMR Data for Boc-Protected PEG Linkers (100 MHz, CDCl₃)

| Assignment | This compound-COOH (Predicted) | Chemical Shift (δ) ppm | Reference |

| -C(CH₃)₃ (Boc) | ~28.4 | ||

| -C(CH₃)₃ (Boc) | ~79.0 | ||

| -CH₂-NH- | ~40.3 | ||

| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-70.6 | [13] | |

| -CH₂-COOH | ~69.0 | [13] | |

| -COOH | ~172.0 | [13] |

Mandatory Visualizations

The following diagrams illustrate the key workflows for the synthesis and purification of this compound linkers.

Caption: General synthetic workflow for this compound-NHS Ester.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Boc-NH-PEG4: Commercial Sources, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG4, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. This guide details its commercial availability, key chemical properties, and established experimental protocols, offering a valuable resource for researchers and drug development professionals.

Introduction to this compound

This compound is a chemical linker characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a reactive terminal group. The Boc protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions. This feature allows for a controlled, stepwise approach to bioconjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces potential immunogenicity, and provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.

The terminal functional group of the this compound linker can be varied to suit different conjugation chemistries. Common variants include a carboxylic acid (-COOH), an N-hydroxysuccinimide (-NHS) ester, a primary amine (-NH2), or a hydroxyl group (-OH). This versatility makes this compound a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Commercial Sources and Availability

A variety of chemical suppliers offer this compound and its derivatives. The choice of supplier may depend on the required purity, scale, and specific terminal functional group. The following tables summarize the availability and key specifications of common this compound linkers from prominent commercial sources.

Table 1: Commercial Suppliers of this compound-Acid

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | BocNH-PEG4-acid | 876345-13-0 | 351.39 | Not specified |

| Biopharma PEG | This compound-COOH | 756525-91-4 | 365.4 | ≥95% |

| BroadPharm | t-Boc-N-amido-PEG4-acid | 756525-91-4 | 365.42 | ≥95% |

Table 2: Commercial Suppliers of this compound-NHS Ester

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| PurePEG | This compound-NHS | 859230-20-9 | Not specified | High Purity |

| MedchemExpress | This compound-NHS ester | 859230-20-9 | 462.49 | >98% |

Table 3: Commercial Suppliers of this compound-Amine

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| BroadPharm | t-Boc-N-amido-PEG4-amine | 811442-84-9 | 336.43 | ≥95% |

| Biopharma PEG | This compound-NH2 | 811442-84-9 | 336.4 | ≥95% |

Table 4: Commercial Suppliers of this compound-OH

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Biopharma PEG | This compound-OH | 106984-09-2 | 293.4 | ≥95% |

| PurePEG | BocNH-PEG4-OH | 106984-09-2 | Not specified | High Purity |

| AffiGEN | AffiPEG® this compound-OH | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound linkers. These are generalized protocols and may require optimization for specific molecules and applications.

Conjugation of this compound-Acid to a Primary Amine

This protocol outlines the conjugation of a this compound-acid linker to a biomolecule containing a primary amine, such as the lysine (B10760008) residues on an antibody.

Materials:

-

This compound-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Biomolecule with primary amines (e.g., antibody)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound-acid, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

-

Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Conjugation to Biomolecule:

-

Dissolve the biomolecule in the conjugation buffer.

-

Add the activated this compound-NHS ester solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.

-

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM. The concentration of TFA and reaction time may need to be optimized based on the stability of the conjugate.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection reaction by a suitable analytical method such as LC-MS.

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Neutralize the deprotected conjugate by dissolving it in a suitable buffer and adjusting the pH, or by washing with a neutralization buffer if an organic extraction is feasible.

Quality Control and Purity Assessment

The purity of this compound linkers is critical for successful and reproducible bioconjugation. Common analytical techniques for assessing purity include:

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the linker and detect non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies organic impurities. For this compound-C3-acid, a characteristic singlet for the Boc group protons is expected around 1.4 ppm, and signals for the PEG ethylene (B1197577) glycol units are observed between 3.5 and 3.7 ppm.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the linker and identifies potential impurities by their mass-to-charge ratio.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound linkers.

Caption: General workflow for conjugating a biomolecule with this compound-Acid.

Caption: Stepwise synthesis of a PROTAC molecule using a this compound linker.

References

Safety and Handling of Boc-NH-PEG4: A Technical Guide for Researchers

This guide provides a comprehensive overview of the safety and handling precautions for tert-Butyloxycarbonyl-amino-Polyethylene Glycol-4 (Boc-NH-PEG4) and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these reagents in their laboratories. The information compiled herein is based on publicly available safety data sheets and technical information for various Boc-protected PEGylated compounds.

Chemical Identification and Properties

This compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics research. The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1][2][3] Several variants exist, differing in the terminal functional group.

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound-acid | This compound-OH | Boc-Aminooxy-PEG4-NH2 |

| Synonyms | t-Boc-N-amido-PEG4-acid, this compound-CH2COOH | N-Boc-PEG4-alcohol, t-boc-N-amido-PEG4-alcohol | Boc-Amo-PEG4-NH2 |

| CAS Number | 876345-13-0, 756525-91-4[3] | 106984-09-2[4] | 2062663-66-3[5] |

| Molecular Formula | C15H29NO8 | C13H27NO6 | C13H28N2O7[5] |

| Molecular Weight | 351.39 g/mol | 293.4 g/mol [4] | 324.37 g/mol [5] |

| Appearance | Liquid | Liquid | Colorless to light yellow liquid[5] |

| Storage Temperature | -20°C | -20°C | 4°C (neat), -20°C to -80°C (in solvent)[5] |

Hazard Identification and Safety Precautions

The hazards associated with this compound derivatives can vary. Some are classified as hazardous, while others are not. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular product in use.

General Hazard Statements:

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

-

May cause respiratory irritation. [5]

-

Very toxic to aquatic life with long-lasting effects. [1][6]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields or chemical splash goggles.[1][5][6] | To protect from splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][6] | To prevent skin contact. Inspect gloves before use. |

| Skin and Body Protection | Laboratory coat. A chemically resistant apron may be necessary for larger quantities.[1][5][6] | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][5] A suitable respirator may be required if dust or aerosols are generated.[1][6] | To minimize inhalation exposure. |

Handling and Storage

Proper handling and storage are essential to maintain the chemical integrity of this compound and to ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[1][5]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Store in a tightly sealed container in a cool, well-ventilated area.[1][6]

-

Recommended storage temperatures are typically -20°C for long-term stability.[6]

-

Protect from moisture, direct sunlight, and sources of ignition.[1][6]

Experimental Protocols

The primary utility of this compound linkers involves the deprotection of the Boc group to liberate a free amine, which is then available for conjugation.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Nitrogen or argon source

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve the this compound derivative in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA by rotary evaporation.

-

Dry the resulting amine salt under high vacuum. The product can be used directly or after neutralization.

Amide Bond Formation (for -COOH variants)

This protocol outlines the coupling of a this compound-acid to a primary amine-containing molecule.

Materials:

-

This compound-acid

-

Amine-containing molecule

-

Coupling agents (e.g., EDC, HATU)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolve the this compound-acid in anhydrous DMF or DMSO.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU or EDC).

-

Add a tertiary amine base such as DIPEA (2-3 equivalents).

-

Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

Spill, First Aid, and Disposal

Spills:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[7]

-

Prevent the spilled material from entering drains or waterways.[6][7]

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

-

If on skin: Wash with plenty of soap and water.[7][9] Remove contaminated clothing.

-

If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.[7]

Disposal:

-

Dispose of waste material and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][6]

-

Do not allow the product to enter the environment.[1]

Visual Diagrams

Caption: General laboratory workflow for handling this compound derivatives.

Caption: Simplified reaction scheme for the acid-catalyzed deprotection of a Boc-protected PEG linker.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-CH2COOH | 876345-13-0 [chemicalbook.com]

- 3. This compound-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 4. This compound-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound-amine | 811442-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG4 in Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary